

Application of 2-Boc-isoindoline-5-carboxylic acid in Solid-Phase Organic Synthesis

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Compound of Interest

Compound Name: 2-(*Tert*-butoxycarbonyl)isoindoline-5-carboxylic acid

Cat. No.: B129916

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Application Notes

2-(*tert*-butoxycarbonyl)isoindoline-5-carboxylic acid is a versatile building block in solid-phase organic synthesis (SPOS), particularly in the construction of combinatorial libraries for drug discovery and development. Its rigid isoindoline scaffold is a privileged structure found in numerous biologically active compounds. The presence of the Boc-protecting group on the nitrogen atom and a carboxylic acid function allows for its directional incorporation into growing molecules on a solid support, typically through amide bond formation.

The primary application of this reagent in SPOS is in the synthesis of peptide and peptidomimetic libraries, as well as in the generation of diverse small molecule libraries based on the isoindoline core. The constrained nature of the isoindoline ring can impart favorable conformational properties to the final compounds, potentially leading to enhanced binding affinity and metabolic stability.

Derivatives of the isoindoline scaffold have been shown to exhibit a wide range of biological activities, including inhibition of enzymes such as carbonic anhydrase, acetylcholinesterase, and diacylglycerol O-acyltransferase (DGAT1).^{[1][2][3]} This makes 2-Boc-isoindoline-5-carboxylic acid a valuable starting material for the discovery of novel therapeutic agents in areas such as oncology, neurodegenerative diseases, and metabolic disorders.

Key Features:

- Scaffold Rigidity: The bicyclic nature of the isoindoline core provides conformational constraint, which is often desirable in drug design.
- Orthogonal Protection: The Boc group is stable to the basic conditions often used for Fmoc-deprotection in peptide synthesis but can be readily removed with acid, allowing for selective functionalization.
- Versatility: The carboxylic acid handle allows for coupling to a variety of amine-functionalized solid supports or building blocks.

Data Presentation

Table 1: Comparative Efficiency of Coupling Reagents for Amide Bond Formation

The successful incorporation of 2-Boc-isoindoline-5-carboxylic acid onto a solid-supported amine is critically dependent on the choice of coupling reagent. The following table summarizes the typical efficiencies of common coupling reagents in solid-phase peptide synthesis (SPPS), which can be extrapolated for the coupling of this building block.

Coupling Reagent/Method	Activating Additive	Base	Solvent	Typical Yield (%)	Key Considerations
HATU	HOAt (internal)	DIPEA, 2,4,6-Collidine	DMF, NMP	>95%	Highly reactive, superior for hindered couplings, reduces racemization. [4]
HBTU	HOBt (internal)	DIPEA, NMM	DMF, NMP	>90%	Fast activation, standard for SPPS. May require double coupling.[4]
PyBOP	HOBt (internal)	DIPEA, NMM	DMF, CH ₂ Cl ₂	>90%	Effective for hindered and N-methylated amino acids. [4]
DIC	OxymaPure	-	CH ₂ Cl ₂ , DMF	~85%	Cost-effective, preferred over DCC for SPPS due to soluble urea byproduct.[4]

HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
PyBOP: (Benzotriazol-1-yloxy)trypyrrrolidinophosphonium hexafluorophosphate DIC:

Diisopropylcarbodiimide DIPEA: N,N-Diisopropylethylamine NMM: N-Methylmorpholine DMF: N,N-Dimethylformamide NMP: N-Methyl-2-pyrrolidone

Table 2: Biological Activity of Isoindolinone Derivatives

While specific data for derivatives directly from 2-Boc-isoindoline-5-carboxylic acid is not available, the following table presents inhibitory activities of related isoindolinone compounds against human carbonic anhydrase (hCA) I and II, demonstrating the therapeutic potential of this scaffold.[\[1\]](#)

Compound	hCA I Ki (nM)	hCA I IC ₅₀ (nM)	hCA II Ki (nM)	hCA II IC ₅₀ (nM)
Derivative 2a	22.03 ± 9.21	-	-	-
Derivative 2b	49.49 ± 12.07	-	-	-
Derivative 2c	11.48 ± 4.18	-	-	-
Derivative 2f	16.09 ± 4.14	11.24 ± 0.291	-	-
Acetazolamide (Standard)	20.89 ± 1.728	13.74 ± 0.652	18.16 ± 0.882	15.62 ± 0.375

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Isoindoline-Containing Peptide Library

This protocol outlines the general procedure for the incorporation of 2-Boc-isoindoline-5-carboxylic acid into a peptide sequence on a solid support using HATU, a highly efficient coupling reagent.

Materials:

- Rink Amide resin (or other suitable amine-functionalized resin)
- 2-Boc-isoindoline-5-carboxylic acid

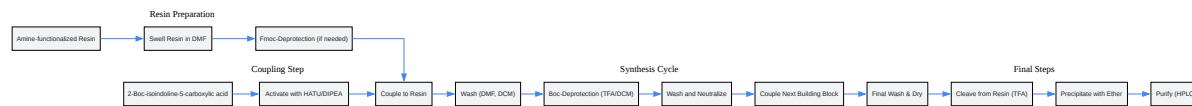
- HATU
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine (20% in DMF) for Fmoc-deprotection (if applicable)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour with gentle agitation.
- Fmoc-Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 20 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
- Activation of 2-Boc-isoindoline-5-carboxylic acid: In a separate vial, dissolve 2-Boc-isoindoline-5-carboxylic acid (3 eq. relative to resin loading) and HATU (2.95 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes at room temperature.
- Coupling: Add the activated solution to the swollen and deprotected resin. Agitate the reaction vessel for 2-4 hours at room temperature. To monitor the reaction, a small sample of the resin can be taken for a Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.
- Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove any unreacted reagents and byproducts.
- Boc-Deprotection: To deprotect the isoindoline nitrogen for further functionalization, treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x), 10% DIPEA in DMF (3x), and DMF (3x).

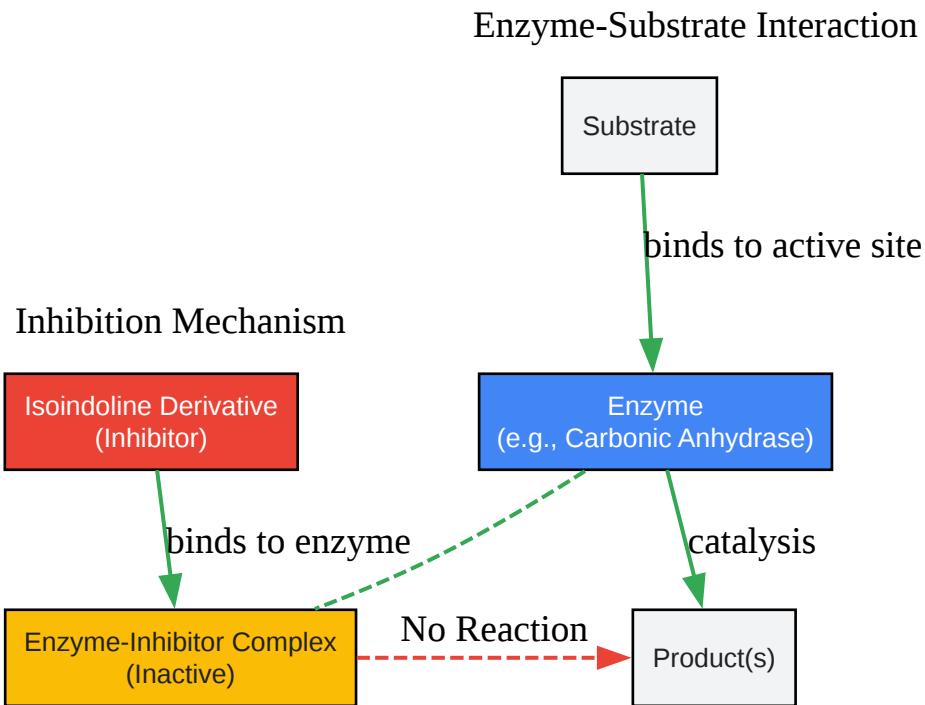
- Further Synthesis: Continue with the synthesis by coupling the next building block to the deprotected isoindoline nitrogen.
- Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with a TFA cleavage cocktail for 2-3 hours at room temperature.
- Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice. Dry the crude product under vacuum.
- Purification: Purify the final compound using reverse-phase HPLC.

Mandatory Visualization



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Caption: Solid-Phase Synthesis Workflow for Isoindoline Derivatives.



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Caption: Conceptual Diagram of Enzyme Inhibition by Isoindoline Derivatives.

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